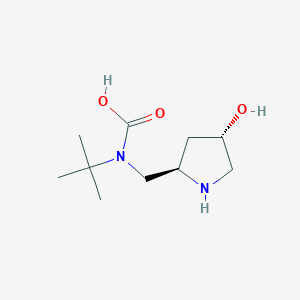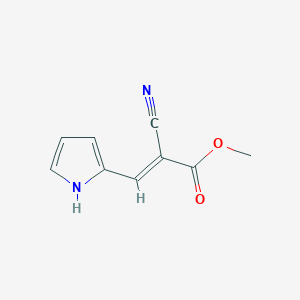![molecular formula C15H17NO B12888649 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole CAS No. 90329-76-3](/img/structure/B12888649.png)
3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole is a heterocyclic compound that features a unique isoxazole ring fused with a cyclooctane ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the isoxazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate oxazine derivatives, which then undergo cyclization to yield the desired isoxazole compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Applications De Recherche Scientifique
3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole: This compound features a selenadiazole ring instead of an isoxazole ring.
3,4,5-Trisubstituted isoxazole derivatives: These compounds have different substituents on the isoxazole ring, leading to varied chemical properties.
Uniqueness: 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90329-76-3 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
3-phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C15H17NO/c1-2-7-11-14-13(10-6-1)15(16-17-14)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
Clé InChI |
KXCYEHJKNCKHRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=C(CC1)C(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


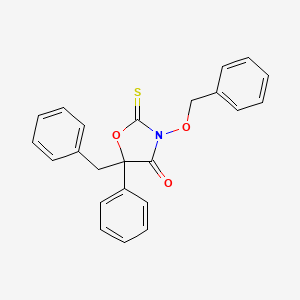
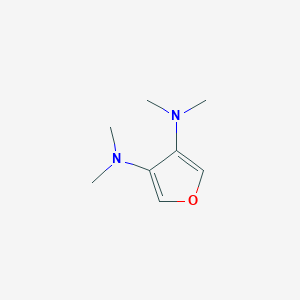
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
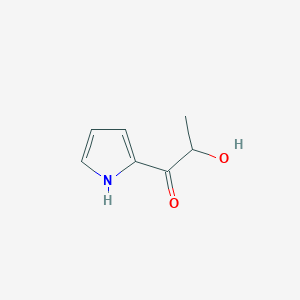
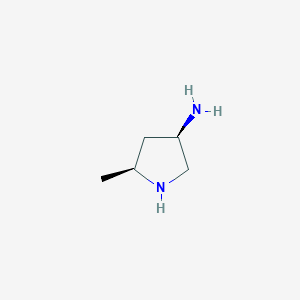
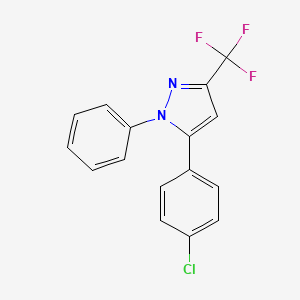
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)




